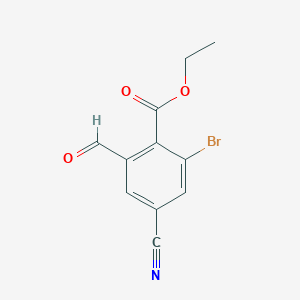
Methyl 4-bromo-2-cyano-5-fluorobenzoate
Übersicht
Beschreibung
“Methyl 4-bromo-2-cyano-5-fluorobenzoate” is a chemical compound with the molecular formula C9H5BrFNO2 . It is a solid substance and has a molecular weight of 258.04 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-bromo-2-cyano-5-fluorobenzoate” consists of a benzene ring substituted with a bromo group, a cyano group, a fluoro group, and a methyl ester group . The exact positions of these substituents on the benzene ring can vary, leading to different isomers of the compound.Physical And Chemical Properties Analysis
“Methyl 4-bromo-2-cyano-5-fluorobenzoate” is a solid at room temperature . It has a molecular weight of 258.04 . The compound’s density is predicted to be approximately 1.67 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Compounds
Methyl 4-bromo-2-cyano-5-fluorobenzoate may serve as a precursor or intermediate in the synthesis of fluorinated compounds, which are crucial in medicinal chemistry. Fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, have applications in the manufacture of pharmaceuticals like flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis of these compounds often involves cross-coupling reactions and can be optimized for large-scale production, considering factors like cost and environmental impact (Qiu et al., 2009).
Environmental and Health Impact Studies
Research on related compounds, such as parabens (which share functional groups with methyl 4-bromo-2-cyano-5-fluorobenzoate), has been conducted to understand their environmental fate, toxicity, and impact on human health. Parabens, used as preservatives in various consumer products, have been examined for their persistence in the environment and potential as endocrine disruptors. Studies suggest the need for further investigation into the toxicity and environmental behavior of these compounds (Haman et al., 2015).
Development of Chemosensors
Fluorinated compounds derived from methyl 4-bromo-2-cyano-5-fluorobenzoate could be used in the development of chemosensors. Chemosensors are molecules that can detect the presence of specific ions or molecules, with applications ranging from environmental monitoring to medical diagnostics. The unique properties of fluorinated compounds, such as enhanced stability and specificity, make them valuable in the design of sensitive and selective sensing devices (Roy, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-bromo-2-cyano-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)6-3-8(11)7(10)2-5(6)4-12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTOTUFWYUTSOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-cyano-5-fluorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















